molecular formula C9H12N2O3S B8770353 Ethyl 2-acetylamino-4-thiazoleacetate CAS No. 31119-05-8

Ethyl 2-acetylamino-4-thiazoleacetate

Cat. No. B8770353
CAS RN: 31119-05-8
M. Wt: 228.27 g/mol
InChI Key: INGKHJJPHOQNBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06576643B2

Procedure details

Ethyl 2-amino-4-thiazoleacetate (3.72 g 20 mmole) was taken up in acetic acid (4 mL) and acetic anhydride (4 mL), and the resulting suspension was heated at reflux for 3 hr. Concentration and flash chromatography on silica gel (5% MeOH/CH2H2) gave the title compound (4.1 g, 91%) as a white solid: MS (ES) m/e 229 (M+H)+.
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:6]=1.[C:13](O)(=[O:15])[CH3:14]>C(OC(=O)C)(=O)C>[C:13]([NH:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:6]=1)(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
3.72 g
Type
reactant
Smiles
NC=1SC=C(N1)CC(=O)OCC
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hr
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and flash chromatography on silica gel (5% MeOH/CH2H2)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC=1SC=C(N1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.